Dansyl-dl-methionine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWOYRHKFIZWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the chemical structure of Dansyl-dl-methionine
This guide provides a comprehensive overview of Dansyl-dl-methionine, a fluorescently labeled derivative of the amino acid methionine. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work. This document details the chemical structure, properties, and common experimental protocols involving this compound.
Chemical Structure and Properties
This compound is a derivative of the amino acid methionine where the primary amine group is covalently bonded to a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl). The "dl" designation indicates that it is a racemic mixture of the D and L stereoisomers. The dansyl group is a fluorophore, making this compound a useful tool for fluorescent detection and quantification in various biochemical and analytical applications.
The chemical structure of this compound is characterized by the attachment of the bulky, fluorescent dansyl group to the alpha-amino group of methionine. This modification significantly alters the physicochemical properties of the parent amino acid, imparting fluorescence and increasing its hydrophobicity.
Below is a summary of the key chemical data for this compound:
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₂O₄S₂ |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | (2RS)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-(methylsulfanyl)butanoic acid |
| CAS Number | 42808-13-9 (for the cyclohexylammonium salt) |
Experimental Protocols
The primary application of this compound is in the sensitive detection and quantification of amino acids and peptides through high-performance liquid chromatography (HPLC) with fluorescence detection. The following is a generalized protocol for the derivatization of methionine with dansyl chloride to form this compound, a process commonly referred to as dansylation.
Protocol: Dansylation of Methionine for HPLC Analysis
Objective: To derivatize methionine with dansyl chloride for subsequent analysis by reverse-phase HPLC.
Materials:
-
dl-Methionine standard solution
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10)
-
Acetone
-
Deionized water
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Sample Preparation: Prepare a standard solution of dl-methionine in deionized water.
-
Reaction Mixture: In a microcentrifuge tube, combine the methionine standard solution with the sodium bicarbonate buffer. The alkaline pH is crucial for the reaction.
-
Dansylation Reaction: Add an excess of the dansyl chloride solution to the reaction mixture. The reaction medium is typically an aqueous-organic mixture (e.g., 1:1 acetone-water) to ensure the solubility of both the amino acid and dansyl chloride.
-
Incubation: Vortex the mixture and incubate it in the dark at an elevated temperature. Reaction conditions can vary, with common examples being 60°C for 60 minutes or 38°C for 90-120 minutes.
-
Quenching the Reaction: After incubation, the reaction can be stopped by adding a reagent to consume the excess dansyl chloride.
-
Sample Dilution and Injection: Dilute the final reaction mixture with the initial mobile phase of the HPLC system and inject a specific volume onto the column.
-
HPLC Analysis: Separate the dansylated amino acids using a reverse-phase C18 column with a gradient elution. A common mobile phase consists of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection: Detect the fluorescent this compound using a fluorescence detector with excitation and emission wavelengths typically around 324 nm and 559 nm, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the dansylation of an amino acid, such as methionine, for HPLC analysis.
Caption: Workflow for the dansylation of an amino acid for HPLC analysis.
Signaling Pathways Involving Methionine Metabolism
While this compound itself is primarily a tool for analytical chemistry, the parent molecule, methionine, is a crucial component of several key cellular signaling pathways. Methionine metabolism is intricately linked to the regulation of cell growth, proliferation, and epigenetic modifications. One of the central signaling hubs influenced by methionine availability is the Target of Rapamycin Complex 1 (TORC1) pathway.
The diagram below illustrates a simplified overview of the methionine metabolism and its connection to the TORC1 signaling pathway.
The Luminescence of a Versatile Probe: A Technical Guide to the Fluorescence of Dansyl-dl-Methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence excitation and emission properties of Dansyl-dl-methionine, a fluorescent probe with significant applications in biochemical and pharmaceutical research. Due to the limited availability of direct spectral data for this compound in the reviewed literature, this guide presents data from closely related dansyl amino acids, such as dansyl glycine, to provide a robust predictive framework. The underlying principles and experimental methodologies are broadly applicable to the entire class of dansyl amino acid derivatives.
The dansyl moiety is renowned for its environmental sensitivity, exhibiting significant changes in its fluorescence properties in response to alterations in local polarity, which makes it an invaluable tool for studying molecular interactions. This solvatochromic behavior, characterized by shifts in the emission spectra and changes in fluorescence quantum yield, provides deep insights into the microenvironment of the probe.
Core Spectroscopic Properties
The fluorescence of dansyl derivatives is marked by a distinct sensitivity to the polarity of their environment. Generally, a decrease in solvent polarity leads to a hypsochromic shift (a blue shift) in the emission spectrum and an increase in the fluorescence quantum yield. This phenomenon is attributed to the nature of the excited state, which is more polar than the ground state.
Quantitative Fluorescence Data
The following table summarizes key quantitative fluorescence data for dansyl amino acid derivatives, which can be considered indicative of the expected properties of this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Excitation Maximum (λex) | ~330 - 347 nm | Aqueous/Organic Solvents | |
| Emission Maximum (λem) | ~510 - 559 nm | Aqueous/Organic Solvents | |
| Molar Extinction Coefficient | 4,300 cm⁻¹/M at 338.5 nm | Dioxane (for Dansyl glycine) | |
| Fluorescence Quantum Yield (ΦF) | 0.065 - 0.70 | Water - Dioxane |
Experimental Protocols
The characterization of the fluorescence properties of this compound, or its use as a probe, involves several key experimental steps, from labeling to spectroscopic measurement.
I. Derivatization of Methionine with Dansyl Chloride
This protocol outlines the general procedure for labeling a primary amine, such as the one in methionine, with dansyl chloride.
Materials:
-
Dansyl chloride
-
dl-methionine
-
Acetone-water (1:1, v/v) or other suitable aqueous-organic mixture
-
Sodium carbonate solution (0.5 M) or other appropriate base to adjust pH
-
Reaction vessel
Procedure:
-
Dissolve dl-methionine in the aqueous-organic solvent mixture.
-
Adjust the pH of the solution to approximately 9.5-10 using the sodium carbonate solution.
-
Add a solution of dansyl chloride in acetone to the methionine solution. The reaction is often carried out at elevated temperatures (e.g., 38°C to 60°C) for a period ranging from 60 to 120 minutes.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture may be purified to isolate the this compound product.
II. Measurement of Fluorescence Spectra
This protocol describes the methodology for acquiring fluorescence excitation and emission spectra.
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of this compound in the solvent of interest (e.g., water, ethanol, dioxane). The absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Emission Spectrum:
-
Set the excitation wavelength to the absorption maximum of the dansyl moiety (e.g., 330 nm).
-
Scan a range of emission wavelengths (e.g., 400 nm to 700 nm) to record the fluorescence emission spectrum.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the maximum of the fluorescence emission spectrum (e.g., 510 nm).
-
Scan a range of excitation wavelengths (e.g., 250 nm to 450 nm) to record the fluorescence excitation spectrum.
-
-
Correct the obtained spectra for instrument-specific factors, such as lamp intensity and detector response, to obtain the true fluorescence profile.
Visualizing Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Concluding Remarks
This compound stands as a potent fluorescent probe for a multitude of applications in research and drug development. Its environmental sensitivity allows for the detailed investigation of protein structures, binding events, and other molecular interactions. While direct, comprehensive spectral data for this compound is not extensively published, the information available for analogous dansyl amino acids provides a strong foundation for its effective utilization. The experimental protocols and workflows detailed in this guide offer a clear path for the synthesis, characterization, and application of this versatile fluorophore. As with any fluorescent probe, careful consideration of the experimental conditions, particularly solvent and pH, is crucial for obtaining accurate and reproducible results.
An In-depth Technical Guide to the Physical and Chemical Properties of Dansyl-dl-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-dl-methionine is a fluorescent derivative of the essential amino acid methionine. The covalent attachment of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the primary amine of dl-methionine imparts fluorescent properties to the molecule, making it a valuable tool in various biochemical and physiological studies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation and analysis, and insights into its potential applications in cellular signaling research.
Core Physical and Chemical Properties
The physicochemical characteristics of this compound are fundamental to its application in research. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₄S₂ | |
| Molecular Weight | 382.5 g/mol | |
| Appearance | Expected to be a crystalline powder | Inferred from properties of DL-methionine |
| Melting Point | Not experimentally determined for this compound. The melting point of the parent amino acid, DL-methionine, is approximately 270-281 °C (with decomposition). | |
| Solubility | Water: Sparingly soluble. The solubility of DL-methionine in water is 2.9 g/100 mL (20 °C). The dansyl group generally decreases aqueous solubility. Organic Solvents: Soluble in organic solvents like DMSO, ethanol, and dimethylformamide. Dansyl chloride is soluble in these solvents, and DL-methionine is soluble in dilute acids and bases. | |
| Fluorescence | Excitation Maximum (λex): ~340 nm (in acetone for Dansyl chloride) Emission Maximum (λem): ~535 nm (in acetone for Dansyl chloride) Note: Spectral properties are dependent on the solvent environment. |
Experimental Protocols
Synthesis of this compound (Dansylation of dl-methionine)
This protocol is adapted from general methods for the dansylation of amino acids.
Materials:
-
dl-Methionine
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate buffer (100 mM, pH 9.8)
-
Ammonium hydroxide (10% v/v)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolution of dl-methionine: Dissolve a known amount of dl-methionine in the sodium bicarbonate buffer.
-
Preparation of Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone (e.g., 50 mM). This solution should be freshly prepared as dansyl chloride is sensitive to hydrolysis.
-
Reaction: While vortexing, slowly add the dansyl chloride solution to the dl-methionine solution. The reaction mixture should be incubated in the dark at room temperature for approximately 1 hour with continuous stirring.
-
Quenching: To stop the reaction and consume excess dansyl chloride, add a small volume of 10% ammonium hydroxide and incubate for a further 15 minutes.
-
Acidification: Acidify the reaction mixture to approximately pH 3 with 1 M hydrochloric acid. This step protonates the carboxylic acid group of the dansylated amino acid.
-
Extraction: Extract the this compound into an organic solvent such as ethyl acetate. The aqueous layer can be extracted multiple times to ensure complete recovery.
-
Washing and Drying: Wash the combined organic extracts with deionized water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the this compound product.
-
Purification (Optional): The product can be further purified by techniques such as silica gel chromatography or recrystallization if required.
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Potential Applications in Signaling Pathway Research
While direct studies utilizing this compound in signaling pathways are not extensively documented, the known roles of its parent molecule, dl-methionine, suggest potential applications. Methionine metabolism is intricately linked to key cellular processes, and a fluorescent analog could serve as a valuable probe.
Methionine Metabolism and Associated Signaling
Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins, and is also involved in the synthesis of polyamines and glutathione. These processes are regulated by and intersect with major signaling pathways.
Caption: Overview of Methionine's role in cellular metabolism and signaling.
Potential Use of this compound as a Fluorescent Probe
-
Tracking Methionine Uptake and Distribution: The intrinsic fluorescence of Dansyl-dl-meth
An In-depth Technical Guide to the Solubility of Dansyl-dl-methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dansyl-dl-methionine. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document infers its likely solubility based on the properties of the related compounds, Dansyl chloride and DL-methionine. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility in their specific applications.
Core Concepts and Inferred Solubility Profile
This compound is a fluorescent derivative of the essential amino acid methionine. Its solubility is influenced by the physicochemical properties of both the dansyl group and the methionine moiety. The dansyl group imparts hydrophobicity, while the amino acid portion contributes to its potential for solubility in aqueous solutions, particularly at different pH values.
Based on the solubility of related compounds, the following table summarizes the inferred solubility of this compound in common aqueous and organic solvents. It is crucial to note that these are estimations and empirical determination is highly recommended.
| Solvent | Type | Inferred Solubility | Rationale and Citations |
| Water | Aqueous | Sparingly Soluble | DL-methionine is sparingly soluble in water. The addition of the hydrophobic dansyl group is expected to further decrease aqueous solubility. Solubility in aqueous buffers is expected to be pH-dependent. |
| Phosphate-Buffered Saline (PBS) | Aqueous | Sparingly Soluble | Similar to water, solubility is expected to be low. For related compounds like Dansyl chloride, dissolving in an organic solvent first and then diluting in PBS is recommended. |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | Dansyl chloride, a related compound, is soluble in DMSO. Organic solvents are generally good solvents for dansylated compounds. |
| Dimethylformamide (DMF) | Organic | Soluble | Dansyl chloride is soluble in DMF. It is a common solvent for derivatization reactions with dansyl compounds. |
| Ethanol | Organic | Slightly to Sparingly Soluble | DL-methionine is very slightly soluble in alcohol. Dansyl chloride has a solubility of approximately 1.6 mg/ml in ethanol. |
| Methanol | Organic | Slightly Soluble | Often used in protocols for the analysis of dansylated amino acids. |
| Acetonitrile (ACN) | Organic | Soluble | Acetonitrile is a common solvent for dissolving dansyl chloride and for HPLC analysis of dansylated compounds. |
| Ether | Organic | Insoluble | DL-methionine is practically insoluble in ether. |
Note on Salt Forms: The solubility of this compound can be enhanced by using its salt form, such as the cyclohexylammonium salt. To increase solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.
I. Qualitative Solubility Assessment
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of aqueous and organic solvents (e.g., water, PBS, DMSO, ethanol)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the observation as "soluble," "sparingly soluble," or "insoluble."
II. Quantitative Solubility Determination by Saturation Method
This protocol allows for the determination of the saturation concentration of this compound in a given solvent.
Materials:
-
This compound
-
Chosen solvent(s)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate the solution by shaking at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.
-
Calculate the solubility in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a fluorescent compound like this compound.
Caption: Workflow for solubility assessment of this compound.
The Dansyl Legacy: A Technical Guide to the Historical Applications of Dansyl Chloride in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent probe that has played a pivotal role in the history of biochemistry.[1] Before the advent of modern automated sequencing and sophisticated biophysical techniques, this small, reactive molecule provided researchers with an unprecedented ability to sequence proteins and probe their dynamic structures. Its fundamental utility stems from its reaction with primary and secondary amino groups, such as the N-terminal α-amino group of a polypeptide and the ε-amino group of lysine residues.[1] Upon reaction, the non-fluorescent dansyl chloride forms a stable, intensely fluorescent sulfonamide adduct that is highly sensitive to the polarity of its local environment.[2] This property was masterfully exploited in two major historical applications: the manual sequencing of peptides and the characterization of protein conformation. This guide provides an in-depth look at these classical techniques, including their experimental protocols and the quantitative data that underpinned their success.
Application 1: N-Terminal Amino Acid Sequencing (The Dansyl-Gray Method)
One of the most significant historical applications of dansyl chloride was in the determination of N-terminal amino acids, a cornerstone of protein sequencing. Developed by Gray and Hartley, this method offered a highly sensitive alternative to the Sanger method, which used fluorodinitrobenzene. The core principle is the labeling of the free N-terminal amino group of a peptide or protein, followed by complete acid hydrolysis. Because the sulfonamide bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis, the labeled amino acid can be recovered and identified by chromatography, revealing the identity of the first residue in the chain.
Quantitative Data: Spectroscopic Properties of Dansyl Derivatives
The utility of dansyl chloride is rooted in the strong fluorescence of its derivatives. The exact spectroscopic properties are highly dependent on the solvent environment, a feature that was crucial for its use as a conformational probe.
| Property | Dansyl Chloride (General) | Dansyl-Glycine (in Dioxane) | Dansyl-Glycine (in Water) | Unit |
| Absorption Max (λabs) | ~330 - 350 | 338.5 | ~330 | nm |
| Emission Max (λem) | ~510 - 550 | ~510 | ~560 | nm |
| Molar Extinction (ε) | ~3,300 - 4,300 | 4,300 | N/A | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | Environment Dependent | 0.66 | 0.07 | - |
| Fluorescence Lifetime (τ) | 10 - 20 (conjugates) | N/A | N/A | nanoseconds |
Data compiled from multiple sources. The exact values vary with solvent and the specific amino acid conjugate.[2][3]
Experimental Workflow: N-Terminal Sequencing
Detailed Experimental Protocol: N-Terminal Identification
This protocol is a synthesized representation of the classical Dansyl-Gray method.
1. Materials and Reagents:
-
Dansyl Chloride Solution: 2.5-5.0 mg/mL in acetone. Store at 4°C in the dark.
-
Sodium Bicarbonate Solution: 0.2 M aqueous solution.
-
Peptide/Protein Sample: Approximately 1-5 nmol of purified peptide or protein.
-
Hydrolysis Acid: 6 N HCl.
-
Solvents for TLC:
-
Solvent 1 (First Dimension): Benzene:Pyridine:Acetic Acid (16:4:1 v/v/v).
-
Solvent 2 (Second Dimension): Chloroform:Benzyl Alcohol:Acetic Acid (70:30:3 v/v/v).
-
-
Polyamide Thin-Layer Chromatography (TLC) plates.
-
Dansyl-Amino Acid Standards.
2. Procedure:
-
Labeling:
-
Place 1-5 nmol of the dried peptide/protein sample into a small test tube ("dansyl tube").
-
Add 15 µL of 0.2 M sodium bicarbonate to dissolve the sample.
-
Add 15 µL of the dansyl chloride solution. Ensure the solution is well-mixed.
-
Seal the tube and incubate at 37°C for 1-2 hours.
-
-
Drying:
-
After incubation, dry the sample completely in a vacuum centrifuge to remove the acetone and unreacted reagents.
-
-
Hydrolysis:
-
Add 100 µL of 6 N HCl to the dried sample.
-
Seal the tube under vacuum to prevent oxidation of amino acids.
-
Incubate the sealed tube in a heating block at 105°C for 18 hours (or 110°C for 12 hours). This cleaves all peptide bonds.
-
-
Post-Hydrolysis Drying:
-
Cool the tube and carefully open it.
-
Dry the sample completely under vacuum to remove the HCl.
-
-
Sample Preparation for Chromatography:
-
Resuspend the dried hydrolysate in 10-20 µL of a suitable solvent (e.g., 50% pyridine or acetone/acetic acid).
-
-
Identification by TLC:
-
Carefully spot the resuspended sample onto the corner of a polyamide TLC plate. Also spot a mixture of dansyl-amino acid standards.
-
Develop the plate in the first dimension using Solvent 1.
-
Air dry the plate completely.
-
Rotate the plate 90 degrees and develop it in the second dimension using Solvent 2.
-
After drying, visualize the fluorescent spots under a UV lamp.
-
Identify the N-terminal dansyl-amino acid by comparing the position of the unknown spot to the map of the standards.
-
Application 2: Probing Protein Structure and Conformational Changes
The second major historical application of dansyl chloride was as a biophysical probe. The fluorescence of the dansyl group is exceptionally sensitive to its immediate environment. Specifically, its emission maximum undergoes a significant blue shift (shift to shorter wavelengths) and its quantum yield increases as the polarity of its environment decreases.
This property was used to study:
-
Protein Folding/Unfolding: When a dansyl-labeled protein unfolds, the probe, which may have been in a nonpolar hydrophobic pocket, becomes exposed to the polar aqueous solvent. This causes a red shift in its emission and a decrease in fluorescence intensity.
-
Ligand Binding: If a ligand binding event causes a conformational change that moves the dansyl probe into a more hydrophobic region of the protein, a blue shift and an increase in fluorescence intensity will be observed.
-
Fluorescence Resonance Energy Transfer (FRET): The dansyl group can act as an acceptor for energy transfer from the intrinsic fluorescence of tryptophan residues (donors). Since FRET efficiency is highly dependent on the distance between the donor and acceptor, this technique was used to measure intramolecular distances and their changes during protein dynamics.[1]
Logical Relationship: Fluorescence and Protein Conformation
Protocol: General Protein Labeling for Fluorescence Studies
This protocol outlines a general method for covalently attaching a dansyl probe to a protein for biophysical analysis.
1. Materials and Reagents:
-
Protein Solution: Purified protein of interest (e.g., 1-10 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.5). Avoid buffers containing primary amines like Tris.
-
Dansyl Chloride Stock Solution: 10-20 mg/mL in a dry, water-miscible organic solvent like acetonitrile or acetone. Prepare this solution fresh.
-
Reaction Buffer: A buffer with a pH between 8.5 and 9.8 is optimal for the reaction with primary amines. A carbonate-bicarbonate buffer is a common choice.
-
Quenching Reagent (Optional): A small molecule amine like Tris or hydroxylamine can be added to stop the reaction.
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to separate the labeled protein from unreacted dansyl chloride.
2. Procedure:
-
Buffer Exchange: Ensure the protein is in the desired alkaline reaction buffer (pH 8.5-9.8).
-
Labeling Reaction:
-
While gently stirring the protein solution at 4°C or room temperature, slowly add a small volume of the dansyl chloride stock solution. A typical molar ratio is a 10- to 100-fold excess of dansyl chloride over the protein concentration.
-
The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Allow the reaction to proceed for 1-4 hours in the dark.
-
-
Quenching (Optional): Add a quenching reagent to a final concentration of ~50 mM to react with any excess dansyl chloride.
-
Purification:
-
Apply the reaction mixture to a size-exclusion column equilibrated with the desired final buffer for the protein.
-
Collect the protein fractions, which will elute first, separating them from the smaller, unreacted dansyl chloride and its hydrolysis byproducts. Alternatively, dialyze the sample extensively against the final buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group around 330 nm.
-
The labeled protein is now ready for fluorescence spectroscopy experiments.
-
Visualizing the Labeling Reaction
Conclusion
While largely superseded by automated Edman degradation, mass spectrometry, and genetically encoded fluorescent proteins, the historical applications of dansyl chloride laid essential groundwork for modern proteomics and biophysics. The Dansyl-Gray method was a crucial tool that enabled the sequencing of countless peptides and proteins, contributing to the foundational understanding of protein structure. Furthermore, its use as an environmentally sensitive fluorescent probe provided early, elegant insights into the dynamic nature of protein folding and ligand binding. This guide serves as a testament to the ingenuity of early biochemists and the enduring legacy of a simple but powerful chemical tool.
References
Methodological & Application
Application Note: Analysis of Dansylated Amino Acids by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of amino acids with dansyl chloride and their subsequent separation and identification by thin-layer chromatography (TLC). Dansylation renders amino acids fluorescent, allowing for sensitive detection under UV light. This method is a simple, cost-effective, and rapid technique for the qualitative analysis of amino acid mixtures, making it a valuable tool in protein sequencing, peptide mapping, and purity assessment of pharmaceuticals. Detailed experimental procedures, data on retardation factors (Rf values) in various solvent systems, and visual workflows are presented to guide researchers in implementing this technique.
Introduction
Amino acid analysis is fundamental in various fields, including biochemistry, drug discovery, and food science. Thin-layer chromatography (TLC) offers a simple and versatile method for the separation and identification of amino acids. However, as most amino acids are colorless, a derivatization step is necessary for visualization. Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) is a widely used derivatizing agent that reacts with the primary and secondary amino groups of amino acids to form fluorescent dansyl-amino acid adducts. These derivatives are highly detectable under ultraviolet (UV) light, providing a sensitive method for analysis.
This document outlines the complete workflow for the TLC analysis of dansylated amino acids, including the dansylation procedure, chromatographic development, and visualization of the separated compounds.
Experimental Protocols
Preparation of Dansylated Amino Acids
This protocol describes the derivatization of amino acids with dansyl chloride.
Materials:
-
Amino acid standards or sample hydrolysate
-
Dansyl chloride solution (2.5 mg/mL in acetone)
-
0.2 M Sodium bicarbonate solution
-
Acetone
-
Microcentrifuge tubes
Procedure:
-
To a microcentrifuge tube, add 10 µL of the amino acid solution (approximately 1 mg/mL in 0.1 M HCl).
-
Add 10 µL of 0.2 M sodium bicarbonate solution to adjust the pH to approximately 8-9.
-
Add 20 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate in the dark at 37°C for 1 hour or at room temperature for 2 hours.
-
After incubation, evaporate the acetone in a vacuum centrifuge or by a gentle stream of nitrogen.
-
The dried dansylated amino acid mixture is now ready for TLC analysis and can be reconstituted in a small volume of acetone or a suitable solvent for spotting.
Thin-Layer Chromatography
This protocol details the separation of dansylated amino acids on TLC plates.
Materials:
-
TLC plates (Silica Gel 60 F254 or Polyamide sheets)
-
Reconstituted dansylated amino acid samples
-
Developing chamber
-
Mobile phase (see Table 1 for solvent systems)
-
Capillary tubes or micropipette for spotting
-
UV lamp (366 nm)
Procedure:
-
Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate.
-
Carefully spot a small amount (1-2 µL) of the reconstituted dansylated amino acid solution onto the starting line. Ensure the spots are small and do not spread.
-
Allow the spots to dry completely.
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization and Data Analysis
Procedure:
-
Visualize the separated dansylated amino acids by illuminating the plate with a UV lamp at 366 nm in a dark environment. The dansylated amino acids will appear as fluorescent yellow-green spots.
-
Circle the fluorescent spots with a pencil.
-
Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front.
-
Calculate the Retardation factor (Rf) for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Identify the amino acids in the sample by comparing their Rf values to those of known standards run on the same plate (see Table 1).
Data Presentation
The separation of dansylated amino acids is dependent on the stationary phase (silica gel or polyamide) and the composition of the mobile phase. The following table summarizes reported Rf values for various dansylated amino acids in different solvent systems.
Table 1: Rf Values of Dansylated Amino Acids on TLC
| Amino Acid Derivative | Stationary Phase | Solvent System (v/v/v) | Rf Value |
| Dansyl-L-tyrosine | HPTLC CN F254s | Methanol / 1-Propanol / Water (30:20:50) + 0.1 M LiCl | ~0.45 |
| Dansyl-L-lysine | HPTLC CN F254s | Methanol / 1-Propanol / Water (30:20:50) + 0.1 M LiCl | ~0.55 |
| Dansyl-L-valine | HPTLC CN F254s | Methanol / 1-Propanol / Water (30:20:50) + 0.1 M LiCl | ~0.65 |
| Dansyl-L-serine | HPTLC CN F254s | Methanol / 1-Propanol / Water (30:20:50) + 0.1 M LiCl | ~0.75 |
| Histamine-dansyl | Not Specified | Chloroform / Triethylamine (6:4) | 0.77 |
| Dansyl-Alanine | Polyamide | Water / Formic acid (200:3) | 0.35 |
| Dansyl-Glycine | Polyamide | Water / Formic acid (200:3) | 0.28 |
| Dansyl-Valine | Polyamide | Benzene / Acetic acid (9:1) | 0.53 |
| Dansyl-Leucine | Polyamide | Benzene / Acetic acid (9:1) | 0.65 |
| Dansyl-Isoleucine | Polyamide | Benzene / Acetic acid (9:1) | 0.65 |
| Dansyl-Proline | Polyamide | Benzene / Acetic acid (9:1) | 0.83 |
| Dansyl-Phenylalanine | Polyamide | Benzene / Acetic acid (9:1) | 0.70 |
| Dansyl-Tyrosine | Polyamide | Benzene / Acetic acid (9:1) | 0.15 |
| Dansyl-Tryptophan | Polyamide | Benzene / Acetic acid (9:1) | 0.50 |
Note: Rf values are approximate and can vary depending on experimental conditions such as temperature, chamber saturation, and plate quality. It is always recommended to run standards alongside unknown samples for accurate identification.
Visualizations
Dansylation Reaction
The following diagram illustrates the chemical reaction between dansyl chloride and an amino acid.
Caption: Chemical reaction for the derivatization of an amino acid with dansyl chloride.
TLC Experimental Workflow
The logical flow of the experimental procedure is depicted below.
Caption: Workflow for the analysis of dansylated amino acids using TLC.
Conclusion
The thin-layer chromatography of dansylated amino acids is a robust and sensitive method for the qualitative analysis of amino acid mixtures. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully implement this technique. The simplicity of the procedure, coupled with its low cost and high sensitivity, makes it an attractive alternative to more complex analytical methods for a variety of applications in academic and industrial research settings.
Application Notes and Protocols for Optimal Dansylation Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansylation is a highly effective chemical derivatization technique used to label primary and secondary amines, phenols, and some alcohols with a dansyl group. This process significantly enhances the detectability of analytes in various analytical methods, particularly in chromatography (HPLC) and mass spectrometry (MS). The dansyl group, derived from dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), imparts strong fluorescence and increases the hydrophobicity of the target molecules, leading to improved chromatographic separation and ionization efficiency.[1][2][3] This application note provides detailed protocols and optimized reaction conditions for the successful dansylation of various classes of compounds.
Principle of Dansylation
The dansylation reaction involves the nucleophilic attack of a non-protonated primary or secondary amine, or a phenolate ion, on the sulfur atom of the sulfonyl chloride group of dansyl chloride. This results in the formation of a stable sulfonamide or sulfonate ester bond, respectively. The reaction is highly dependent on pH, as a basic environment is required to deprotonate the functional group of the analyte, making it nucleophilic.[2][4]
Optimal Reaction Conditions
The efficiency of the dansylation reaction is influenced by several key parameters that must be optimized to ensure complete derivatization and minimize side reactions.
pH
A critical factor for successful dansylation is maintaining an alkaline pH, typically between 9 and 10.5.[1][5] This ensures that the primary or secondary amine groups are in their unprotonated, nucleophilic state.[4] For phenolic compounds, a basic pH is also necessary to form the more reactive phenolate anion. However, at pH values above 10, the hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid becomes a significant competing reaction, reducing the derivatization yield.[1][5]
Temperature and Reaction Time
The optimal temperature and reaction time for dansylation can vary depending on the analyte and the desired throughput.
-
For Amino Acids and Peptides: Reactions are often carried out at room temperature (around 25°C) for 30 to 60 minutes.[6] Some protocols suggest incubation at higher temperatures, such as 40°C for 40 minutes or even 60°C for 60 minutes, to accelerate the reaction.[7]
-
For Phenols: Derivatization of phenols is typically performed at elevated temperatures, for instance, 60°C for 60 minutes.
-
For Aliphatic Amines: More forcing conditions, such as 85°C for 15 minutes or 100°C for 10 minutes, have been reported for the dansylation of aliphatic amines.[8]
It is crucial to balance temperature and time to maximize derivatization without causing degradation of the analytes or promoting side reactions.[4]
Solvent
Dansyl chloride is typically dissolved in an organic solvent, most commonly acetonitrile (ACN), before being added to the aqueous sample solution.[1][6] The final reaction mixture is often a combination of an aqueous buffer and an organic solvent to ensure the solubility of both the analyte and the dansyl chloride. The presence of an organic solvent can also influence the rate of dansyl chloride hydrolysis.[1] Some methods have explored the use of organic solvent-compatible buffer systems, such as those containing diisopropylethylamine (DIPEA) or triethylamine (TEA), to avoid issues like solvent stratification that can occur with traditional bicarbonate buffers.[9]
Concentration of Dansyl Chloride
A molar excess of dansyl chloride is necessary to drive the reaction to completion. However, a very large excess can lead to the formation of byproducts, such as dansylamide, through reaction with the already formed dansylated amino acids.[4] The optimal concentration of dansyl chloride should be determined empirically for each specific application.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for optimal dansylation of different classes of compounds.
Table 1: Optimal Reaction Conditions for Dansylation of Amino Acids
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 9.5 - 9.8 | Carbonate-bicarbonate buffer is commonly used. | [1][6] |
| Temperature | 25°C - 60°C | Higher temperatures can reduce reaction time. | [6][7] |
| Reaction Time | 30 - 60 minutes | Can be as short as 10 minutes at higher pH and temperature. | [1][6] |
| Solvent | Acetonitrile/Water mixture | Dansyl chloride is dissolved in ACN. | [6] |
| Quenching Agent | Ammonium Hydroxide or Formic Acid | To consume excess dansyl chloride. | [6] |
Table 2: Optimal Reaction Conditions for Dansylation of Phenols
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | ~9.0 | Sodium carbonate/bicarbonate buffer. | |
| Temperature | 60°C | Elevated temperature is generally required. | |
| Reaction Time | 60 minutes | ||
| Solvent | Acetonitrile/Water mixture | ||
| Quenching Agent | Sodium Hydroxide followed by Formic Acid |
Experimental Protocols
Protocol 1: Dansylation of Amino Acids in Biological Samples
This protocol is adapted for the derivatization of amino acids in biological extracts for LC-MS analysis.[6]
Materials:
-
Sample extract containing amino acids
-
100 mM Sodium carbonate/bicarbonate buffer, pH 9.8
-
50 mM Dansyl chloride in acetonitrile (prepare fresh)
-
10% (v/v) Ammonium hydroxide in water (prepare fresh)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
Procedure:
-
Sample Preparation: To 25 µL of sample extract, add an appropriate volume of internal standard solution.
-
Derivatization Reagent Preparation: Immediately before use, mix equal volumes of 50 mM dansyl chloride in ACN and 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).
-
Reaction: Add 50 µL of the freshly prepared derivatization reagent mixture to the sample.
-
Incubation: Incubate the reaction mixture at 25°C for 60 minutes in the dark. A thermo mixer with shaking at 300 rpm can be used.
-
Quenching: Add 7.5 µL of 10% (v/v) ammonium hydroxide to the reaction mixture to quench the excess dansyl chloride. Incubate for 5 minutes at room temperature with shaking.
-
Sample Dilution: Dilute the quenched reaction mixture for LC-MS analysis (e.g., mix 8 µL of the reaction with 112 µL of 40% ACN with 0.01% formic acid).
Protocol 2: Dansylation of Phenols in Cellular Extracts
This protocol is designed for the derivatization of phenolic compounds in cellular extracts for LC-MS analysis.
Materials:
-
Cellular extract
-
250 mM Sodium carbonate/bicarbonate buffer, pH ~9.0
-
20 mg/mL Dansyl chloride in acetonitrile (prepare fresh)
-
250 mM Sodium hydroxide (NaOH) solution
-
2 M Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Transfer a known volume of the cellular extract (e.g., 50 µL) to a reaction vial.
-
Addition of Reagents: Add 20 µL of 250 mM sodium carbonate/bicarbonate buffer.
-
Derivatization: Add 20 µL of 20 mg/mL dansyl chloride solution.
-
Incubation: Incubate the mixture at 60°C for 60 minutes.
-
Quenching (Step 1): Add 5 µL of 250 mM NaOH solution and incubate at 40°C for 10 minutes to quench the excess dansyl chloride.
-
Quenching (Step 2): Add 5 µL of 2 M formic acid in ACN to neutralize the excess NaOH.
-
Sample Preparation for Analysis: The sample is now ready for LC-MS analysis. Further dilution may be necessary.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 5. fs.usda.gov [fs.usda.gov]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a method for dansylation of metabolites using organic solvent-compatible buffer systems for amine/phenol submetabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to minimize background fluorescence in dansylation
Welcome to the technical support center for dansylation. This guide provides troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize background fluorescence and optimize your derivatization experiments.
Frequently Asked Questions (FAQs)
Here are answers to common questions and issues encountered during the dansylation process.
Q1: What are the primary causes of high background fluorescence in dansylation?
High background fluorescence is a common issue that can obscure results. The main causes include:
-
Excess Dansyl Chloride: A large excess of dansyl chloride is often used to drive the reaction to completion. However, unreacted dansyl chloride is fluorescent and must be removed or quenched.[1]
-
Hydrolysis of Dansyl Chloride: In aqueous, alkaline environments, dansyl chloride hydrolyzes to form dansyl sulfonic acid (dansic acid).[1][2] This byproduct is fluorescent and contributes to the background signal. The rate of hydrolysis increases with higher pH.[2]
-
Sample Autofluorescence: Biological samples themselves can have endogenous fluorophores that contribute to background noise. It is crucial to run an unstained control sample to determine the baseline level of autofluorescence.[3]
-
Non-Specific Binding: Dansyl chloride can non-specifically adsorb to surfaces or other macromolecules in the sample matrix, leading to a generalized increase in background.[4]
-
Side Reactions: Dansyl chloride can participate in side reactions, such as reacting with sulfhydryl groups or decomposing already dansylated amino acids, which can produce fluorescent byproducts.[1][5]
Q2: How does pH affect the dansylation reaction and background fluorescence?
The pH of the reaction buffer is a critical parameter. The reaction requires an alkaline pH (typically 8.5-10.5) to ensure the primary or secondary amine of the analyte is unprotonated and thus nucleophilic.[6]
-
Increased Labeling Efficiency: Labeling efficiency generally increases with higher pH. For example, robust protein labeling is observed at pH 9.5.[2]
-
Increased Hydrolysis: The competing hydrolysis reaction, which produces fluorescent dansyl sulfonic acid, is also favored at high pH.[2][6] Above pH 10, the hydrolysis of dansyl chloride can significantly compete with the labeling of the target amine groups.[6]
-
Analyte-Specific Effects: The optimal pH can vary depending on the target analyte. For some biogenic amines, derivatization at pH 11 resulted in lower peak heights compared to other pH conditions.[7] For midodrine hydrochloride, a borate buffer at pH 8.2 was found to be optimal.[8]
Q3: How can I effectively remove unreacted dansyl chloride after the reaction?
Quenching the reaction is essential to consume excess dansyl chloride and stop the formation of fluorescent byproducts. This is typically done by adding a small, highly reactive primary amine.
-
Ammonium Hydroxide: A common method is to add ammonium hydroxide (e.g., 10% v/v) to the reaction mixture. This rapidly converts the remaining dansyl chloride to the highly fluorescent but chromatographically distinct dansylamide.[1][9]
-
Other Primary Amines: Solutions of methylamine or ethylamine hydrochloride have also been used effectively as quenchers.[1]
-
Pyridine: Using pyridine as a quencher can result in clearer chromatograms compared to other common quenching agents.[1]
Q4: What common substances in my sample can interfere with the dansylation reaction?
Dansyl chloride is highly reactive and not entirely specific to primary and secondary amines. Several other functional groups can react, potentially consuming the reagent and creating unwanted fluorescent products.
-
Primary and Secondary Amines: Any molecule with these groups is a potential target, including buffer components like Tris or ammonium salts.[2] It is crucial to use non-amine buffers such as carbonate, bicarbonate, or borate.[2][8]
-
Phenols and Alcohols: Phenolic hydroxyl groups (like on tyrosine) and, to a lesser extent, alcoholic hydroxyl groups can be dansylated, especially under forcing conditions (e.g., elevated temperatures, prolonged reaction times).[10][11]
-
Sulfhydryl Groups (Thiols): Compounds like cysteine can be oxidized by dansyl chloride, leading to the formation of disulfides and reducing the reagent.[5]
-
Carboxylic Acids: Under certain conditions, dansyl chloride can also react with carboxylic acids.[11][12]
Data Presentation
The following tables summarize key quantitative data for optimizing your dansylation protocol.
Table 1: Influence of pH on Dansylation Reaction Parameters
| pH Range | Labeling Efficiency | Rate of Dansyl Chloride Hydrolysis | Recommended Buffer Systems |
| 6.0 - 7.0 | Lower efficiency, slower reaction.[2] | Slower, reagent is more stable.[2] | Sodium Phosphate[2] |
| 8.0 - 9.0 | Moderate to high efficiency. | Moderate. | Borate[8], HEPES[2] |
| 9.0 - 10.5 | High to optimal efficiency.[2][13] | Fast, significant background potential.[2][6] | Carbonate-Bicarbonate[2][9] |
| > 11.0 | May decrease for some analytes.[7] | Very fast, high risk of background.[6] | Not generally recommended. |
Table 2: Typical Reagent Concentrations and Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| Dansyl Chloride Concentration | 5-50 mM in Acetonitrile (ACN)[9] | A large excess is needed, but higher concentrations increase background. |
| Buffer Concentration | 100 mM[2][14] | Ensures stable pH throughout the reaction. |
| Reaction Temperature | Room Temperature to 65°C[9][10][14] | Higher temperatures accelerate the reaction but can also increase byproduct formation and degrade analytes.[14] |
| Reaction Time | 5 - 60 minutes[2][9] | Shorter times (10-30 min) are often sufficient at higher pH.[2] Longer times may be needed at lower pH or temperature. |
| Quenching Agent | 10% (v/v) Ammonium Hydroxide[9] | Add 1/10th of the total derivatization volume.[9] |
Experimental Protocols
This section provides a detailed methodology for a standard dansylation procedure optimized for minimal background fluorescence.
Protocol: Dansylation of Amino Acids for LC-MS Analysis
This protocol is adapted from established methods for the derivatization of amino acids in biological samples.[9][15][16]
1. Reagent Preparation
-
Derivatization Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 9.8.
-
Dansyl Chloride (DNS-Cl) Stock: 50 mM Dansyl Chloride in 100% acetonitrile (ACN). Prepare this fresh and use within 24 hours as it is sensitive to moisture.[9]
-
Working Derivatization Reagent: Immediately before use, mix the Derivatization Buffer and DNS-Cl Stock in a 1:1 ratio. This mixture is not stable at high pH and should be used immediately.[9]
-
Quenching Solution: 10% (v/v) ammonium hydroxide in water. Prepare fresh.[9]
2. Sample Preparation & Extraction
-
For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step.
-
Add 150 µL of a cold ACN/Methanol (3:1) mixture to 50 µL of your sample.[9]
-
Vortex thoroughly and centrifuge at >5,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the amino acids to a new tube or well for derivatization.
3. Derivatization Reaction
-
In a microcentrifuge tube or 96-well plate, add 50 µL of the freshly prepared Working Derivatization Reagent .
-
Add 25 µL of the extracted sample supernatant to the reagent.
-
Mix well by pipetting. Seal the container to prevent evaporation.
-
Incubate at room temperature (25°C) for 60 minutes in the dark (e.g., in a drawer or covered with foil).[9] If a heated shaker is available, incubation at 300 rpm is recommended.
4. Quenching the Reaction
-
To stop the reaction and consume excess DNS-Cl, add 7.5 µL of the Quenching Solution (1/10th of the total reaction volume of 75 µL).[9]
-
Mix and incubate for an additional 5 minutes at room temperature.
5. Sample Dilution and Analysis
-
Dilute the quenched reaction mixture for analysis. A typical dilution is to mix 8 µL of the quenched sample with 112 µL of a solution like 40% ACN with 0.01% formic acid.[9]
-
The sample is now ready for injection into an HPLC or LC-MS system.
Visualizations
Workflow for Minimizing Background in Dansylation
This diagram illustrates the key steps and decision points in a dansylation experiment designed to reduce background fluorescence.
Caption: A workflow for optimal dansylation with minimal background.
Troubleshooting Guide for High Background Fluorescence
Use this flowchart to diagnose and resolve issues with high background fluorescence in your experiments.
Caption: A troubleshooting flowchart for high background fluorescence.
References
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 3. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. [Oxidative side reactions during dansylation of SH-compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fs.usda.gov [fs.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to co ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06268F [pubs.rsc.org]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of the analysis of dansylated derivatives of polyamines and their conjugates by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to L-Methionine and DL-Methionine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, is a critical component in a vast array of physiological processes, from protein synthesis to methylation reactions vital for cellular function. In research and various industrial applications, methionine is commonly supplied in two forms: the naturally occurring L-isomer (L-methionine) and a racemic mixture of D- and L-isomers (DL-methionine). The choice between these two forms is often a critical consideration in designing biological assays and formulating nutritional supplements. This guide provides an objective comparison of L-methionine and DL-methionine, supported by experimental data, to inform researchers in their selection process.
Data Presentation: Quantitative Comparison
The biological equivalence of L-methionine and DL-methionine is a subject of ongoing research, with relative bioavailability (RBV) being a key metric. The RBV of DL-methionine is often expressed as a percentage of the bioavailability of L-methionine, which is considered the 100% standard. Below are summarized findings from various in vivo studies.
| Animal Model | Parameter | Relative Bioavailability of DL-Methionine to L-Methionine (100%) | Reference |
| Broiler Chickens | Body Weight Gain | 89% | [1][2] |
| Broiler Chickens | Feed Conversion Ratio | 77% | [1][2] |
| Broiler Chickens | Average Daily Gain | 89% (vs. L-Met) | [1][2] |
| Broiler Chickens | Carcass Percentage | Significantly lower for DL-Met in the starter phase | [3] |
| Weaned Piglets | Average Daily Gain | 99.6% (no significant difference) | [1] |
| Nursery Pigs | Nitrogen Retention | 89.3% (no significant difference) | [4] |
| Animal Model | Parameter | Relative Bioavailability of L-Methionine to DL-Methionine (100%) | Reference |
| Broiler Chickens (1-21 days) | Average Daily Gain | 141.5% (not statistically different from 100%) | [5] |
| Broiler Chickens (1-21 days) | Feed Efficiency | 189.1% (statistically different from 100%) | [5] |
| Medium-Growing Yellow-Feathered Chickens (1-30 days) | Average Daily Gain | 142.5% | [6] |
Metabolic Pathways and Bioavailability
The fundamental difference between the two forms lies in their metabolic processing. L-methionine is directly utilized by the body for protein synthesis and other metabolic functions.[7] In contrast, the D-isomer in DL-methionine must first be converted into L-methionine to become biologically active.[6][7]
This conversion is a two-step enzymatic process primarily occurring in the liver and kidneys.[7] The key enzyme in the first step is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB).[6] In the second step, KMB is transaminated by a transaminase to form L-methionine.
dot
Caption: Metabolic fate of dietary L-methionine and DL-methionine.
Experimental Protocols
Chick Bioassay for Relative Bioavailability of Methionine Sources
This protocol is a standard method for determining the in vivo efficacy of different methionine sources.
Objective: To determine the relative bioavailability (RBV) of a test methionine source (e.g., DL-methionine) compared to a standard source (L-methionine) based on growth performance.
Experimental Design:
-
Animals: Day-old male broiler chicks.
-
Housing: Housed in environmentally controlled pens with ad libitum access to feed and water.[1][2]
-
Basal Diet: A methionine-deficient basal diet is formulated to meet all other nutrient requirements.[1][2]
-
Treatment Diets: Graded levels of the standard (L-methionine) and test (DL-methionine) sources are added to the basal diet. For example, four levels of each source (e.g., 0.05%, 0.10%, 0.15%, 0.20%) are used to create eight experimental diets, plus the unsupplemented basal diet.[1][2]
-
Replication: Each dietary treatment is replicated in multiple pens (e.g., 6 repetitions).[1][2]
-
Duration: The feeding trial typically lasts for a set period, often divided into starter, grower, and finisher phases (e.g., 0-14 days, 15-28 days, 29-37 days).[1][2]
Data Collection:
-
Body weight and feed intake are measured at the beginning and end of each feeding phase.[1][2]
-
From these measurements, body weight gain (BWG), feed conversion ratio (FCR), and average daily gain (ADG) are calculated.[1][2]
Statistical Analysis:
-
The RBV is calculated using regression analysis, such as the slope-ratio assay, where the growth response (e.g., BWG) is regressed against the supplemental methionine intake.[4][8] The ratio of the slopes of the regression lines for the test and standard sources gives the RBV.
dot
Caption: Workflow for a chick bioassay to determine methionine bioavailability.
D-Amino Acid Oxidase (DAAO) Activity Assay
This assay measures the activity of the key enzyme responsible for the initial step in converting D-methionine to its L-form.
Objective: To quantify the DAAO activity in tissue homogenates (e.g., liver, kidney).
Principle: DAAO catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-alanine or D-methionine) to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production is measured and is proportional to the DAAO activity.
Protocol (Fluorometric Method):
-
Sample Preparation: Homogenize tissue samples in an appropriate assay buffer on ice. Centrifuge the homogenate to obtain the supernatant containing the enzyme.[9]
-
Reaction Mixture: Prepare a reaction mix containing a D-amino acid substrate, a fluorometric probe, and horseradish peroxidase (HRP) in an assay buffer.[9]
-
Assay:
-
Add the sample supernatant to a 96-well plate.
-
Add the reaction mix to initiate the reaction.
-
The H₂O₂ produced by DAAO reacts with the probe in the presence of HRP to generate a fluorescent product.[9]
-
-
Measurement: Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]
-
Calculation: The DAAO activity is calculated from the rate of fluorescence increase and normalized to the protein concentration of the sample.
dot
Caption: Workflow for a fluorometric D-amino acid oxidase (DAAO) activity assay.
In Vitro Cell Proliferation Assay
This assay assesses the ability of different methionine sources to support cell growth in culture.
Objective: To compare the effects of L-methionine and DL-methionine on the proliferation of a specific cell line.
Protocol (Avian Myoblasts):
-
Cell Culture: Isolate and culture avian myoblasts from turkey embryos.[10]
-
Media Preparation: Prepare a basal medium deficient in methionine. Supplement this medium with varying concentrations of L-methionine (positive control), DL-methionine, or no methionine (negative control).[10]
-
Cell Seeding: Plate the myoblasts in multi-well plates at a specific density.[10]
-
Treatment: Replace the standard growth medium with the prepared treatment media.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Determine the cell number or viability using a suitable method, such as:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.[10]
-
MTT or WST-1 Assay: Colorimetric assays that measure metabolic activity, which correlates with cell number.
-
-
Data Analysis: Compare the cell proliferation rates between the different treatment groups.
Conclusion
The choice between L-methionine and DL-methionine in biological assays depends on the specific research question and the biological system under investigation. While L-methionine is the directly utilizable form, DL-methionine can be an effective source of methionine in many in vivo systems due to the enzymatic conversion of the D-isomer to the L-isomer. However, the efficiency of this conversion can vary depending on factors such as species, age, and the metabolic state of the animal. In vitro studies may show more pronounced differences, as the enzymatic machinery for conversion may be limited or absent in certain cell lines. Therefore, researchers should carefully consider the metabolic context of their experimental system when selecting a methionine source. The experimental protocols and comparative data provided in this guide offer a foundation for making an informed decision.
References
- 1. Relative Bioavailability of DL and L-Methionine in Broilers [scirp.org]
- 2. Relative Bioavailability of DL and L-Methionine in Broilers | Engormix [en.engormix.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img.wattagnet.com [img.wattagnet.com]
- 8. A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements | PLOS One [journals.plos.org]
- 9. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dansyl Chloride vs. FITC: A Comparative Guide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Choosing the optimal fluorescent label is a critical decision in experimental design for researchers studying protein structure, function, and interactions. Both dansyl chloride and fluorescein isothiocyanate (FITC) have been staples in the protein chemist's toolbox for decades, each offering a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific research needs.
At a Glance: Dansyl Chloride vs. FITC
| Feature | Dansyl Chloride | Fluorescein Isothiocyanate (FITC) |
| Molecular Weight ( g/mol ) | 269.75 | 389.38 |
| Reactive Group | Sulfonyl chloride | Isothiocyanate |
| Target Residues | Primary and secondary amines (e.g., N-terminus, Lysine) | Primarily primary amines (e.g., N-terminus, Lysine) |
| Excitation Wavelength (max) | ~330-350 nm | ~495 nm |
| Emission Wavelength (max) | ~510-540 nm (environmentally sensitive) | ~520 nm |
| Quantum Yield | Environmentally sensitive; 0.07 in water to 0.66 in dioxane for dansyl glycine. Generally lower in aqueous environments. | High, approximately 0.92.[1] |
| Fluorescence Lifetime | 10-20 ns for protein conjugates.[2] | ~4 ns, can be affected by self-quenching at high labeling ratios. |
| Photostability | Susceptible to photolytic cleavage. | Prone to photobleaching. |
| Effect on Protein Structure | Minimal to negligible effect on native protein conformation.[3][4] | Can induce protein aggregation and precipitation at high labeling ratios. |
| pH Sensitivity | Fluorescence is sensitive to the polarity of the local environment. | Fluorescence intensity is pH-dependent. |
| Cost-Effectiveness | Generally more affordable.[3][4] | More expensive than dansyl chloride.[3][4] |
Key Advantages of Dansyl Chloride
Dansyl chloride presents several compelling advantages for protein labeling, primarily centered around its minimal impact on protein integrity and its sensitivity to the local environment.
-
Minimal Structural Perturbation: Due to its smaller size and the nature of the sulfonamide bond it forms, dansyl chloride has been shown to have a negligible effect on the native conformation of proteins.[3][4] This is a critical consideration for studies where maintaining the protein's natural structure and function is paramount.
-
Environmentally Sensitive Fluorescence: The fluorescence emission of the dansyl group is highly dependent on the polarity of its local environment. This property can be exploited to probe changes in protein conformation, ligand binding, or protein-protein interactions that alter the hydrophobicity around the labeled site.
-
Cost-Effectiveness: On a per-gram basis, dansyl chloride is significantly more affordable than FITC, making it an attractive option for large-scale labeling experiments or for laboratories with budget constraints.[3][4]
Considerations for Using FITC
FITC has been a widely used fluorescent label due to its high quantum yield and strong absorbance at the 488 nm laser line, which is common in many fluorescence-based instruments. However, researchers should be aware of the following considerations:
-
Potential for Protein Aggregation: The larger, more hydrophobic nature of the fluorescein moiety can lead to protein aggregation and precipitation, especially at higher labeling ratios. This can compromise experimental results and lead to loss of valuable protein samples.
-
Photobleaching: FITC is known to be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. This can be a significant limitation in experiments requiring long or intense illumination, such as time-lapse microscopy.
-
pH-Sensitive Fluorescence: The fluorescence intensity of FITC is dependent on the pH of the surrounding buffer. This requires careful control of experimental conditions to ensure accurate and reproducible fluorescence measurements.
Experimental Protocols
Detailed methodologies for labeling proteins with dansyl chloride and FITC are provided below. These protocols are based on established methods and can be adapted for specific proteins and experimental requirements.
Dansyl Chloride Protein Labeling Protocol
This protocol is adapted from studies demonstrating the use of dansyl chloride for probing protein structure and dynamics.[3]
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dansyl chloride solution (10 mg/mL in a suitable organic solvent like acetone or acetonitrile)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the protein against a suitable buffer.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.5-9.5 with the reaction buffer.
-
Slowly add the dansyl chloride solution to the protein solution while gently stirring. The molar ratio of dansyl chloride to protein should be optimized for each protein, typically ranging from 5:1 to 20:1.
-
Incubate the reaction mixture in the dark at room temperature or 4°C for 1-2 hours.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the labeling reaction by reacting with excess dansyl chloride. Incubate for 30 minutes.
-
Purification: Remove unreacted dansyl chloride and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~340 nm.
FITC Protein Labeling Protocol
This protocol is a standard procedure for labeling proteins with FITC.
Materials:
-
Protein of interest in an amine-free buffer (e.g., carbonate-bicarbonate buffer, pH 9.0)
-
FITC solution (1 mg/mL in anhydrous DMSO, freshly prepared)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the carbonate-bicarbonate buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Labeling Reaction:
-
Slowly add the freshly prepared FITC solution to the protein solution while stirring. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Calculate the degree of labeling by measuring the absorbance of the protein at 280 nm and FITC at 495 nm.
Visualizing the Labeling Process
The following diagrams illustrate the general workflows for protein labeling with dansyl chloride and FITC.
Caption: Workflow for protein labeling with dansyl chloride.
Caption: Workflow for protein labeling with FITC.
Conclusion
The choice between dansyl chloride and FITC for protein labeling depends on the specific requirements of the experiment.
Dansyl chloride is the superior choice when:
-
Preserving native protein structure and function is critical. Its smaller size and minimal perturbation make it ideal for sensitive applications.
-
Probing changes in the local environment of the protein is desired. Its environmentally sensitive fluorescence provides a powerful tool for studying conformational changes.
-
Cost is a significant consideration.
FITC may be suitable when:
-
High fluorescence brightness is the primary requirement. Its high quantum yield can be advantageous for signal detection.
-
The 488 nm laser line is the only available excitation source.
-
Potential effects on protein structure are not a major concern for the specific application.
Ultimately, a careful consideration of the experimental goals and the inherent properties of each fluorescent label will guide the researcher to the most appropriate choice for successful and reliable protein labeling.
References
A Head-to-Head Comparison: Dansylation vs. o-Phthalaldehyde (OPA) Derivatization for Amine Analysis
For researchers, scientists, and drug development professionals working with amino acids, biogenic amines, and other primary and secondary amine-containing compounds, selecting the optimal derivatization strategy is a critical step for sensitive and reliable quantification. Dansyl chloride (DNS-Cl) and o-phthalaldehyde (OPA) are two of the most widely employed pre-column derivatization reagents for high-performance liquid chromatography (HPLC) coupled with fluorescence or UV detection. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your analytical needs.
At a Glance: Key Performance Characteristics
| Feature | Dansylation | o-Phthalaldehyde (OPA) Derivatization |
| Reactive Groups | Primary and secondary amines, phenols | Primary amines |
| Reaction pH | Alkaline (pH 9.5 - 10.5) | Alkaline (pH 9.5 - 11.5) |
| Reaction Time | 30 - 60 minutes at elevated temperatures (e.g., 60°C) or longer at room temperature | Rapid (typically 1-2 minutes) at room temperature |
| Derivative Stability | Highly stable | Less stable, requires controlled reaction and injection times |
| Detection | Fluorescence (Ex: ~340 nm, Em: ~515 nm), UV (~254 nm) | Fluorescence (Ex: ~340 nm, Em: ~455 nm), UV (~338 nm) |
| Sensitivity | High (low picomole to femtomole range) | High (picomole range) |
| Key Advantages | Reacts with both primary and secondary amines, forms highly stable derivatives. | Very rapid reaction, can be easily automated. |
| Key Disadvantages | Longer reaction times, often requires heating. | Does not react with secondary amines (e.g., proline), derivatives are less stable. |
Visualizing the Chemistry: Reaction Pathways
The fundamental difference in the reactivity of dansyl chloride and OPA dictates their suitability for various applications.
Safety Operating Guide
Personal protective equipment for handling Dansyl-dl-methionine
Essential Safety and Handling Guide for Dansyl-dl-methionine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of this compound, a fluorescent labeling reagent. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure data integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. Chemical safety goggles are recommended when there is a splash hazard. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. It is advisable to change gloves frequently, especially if they come into contact with the chemical. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect from spills. A chemical apron may be necessary for procedures with significant splash potential. |
| Respiratory Protection | Not typically required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not usually necessary. If aerosols are generated, a respirator may be required. |
Handling and Storage
Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid creating dust. |
| Storage | Store in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture and light degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site. |
Experimental Workflow: Labeling with this compound
The following provides a generalized workflow for a typical protein labeling experiment using this compound.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard into the drain. |
| Contaminated Labware | Decontaminate reusable labware thoroughly. Dispose of single-use plastics and other contaminated materials as solid chemical waste. |
| Liquid Waste | Collect all liquid waste from the labeling reaction and purification steps in a designated, properly labeled hazardous waste container. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
